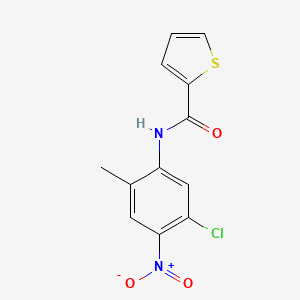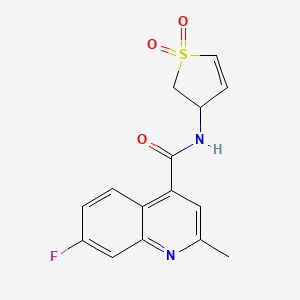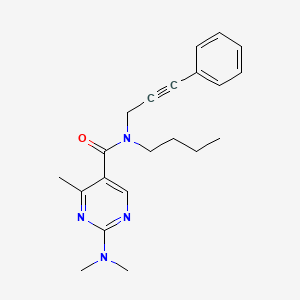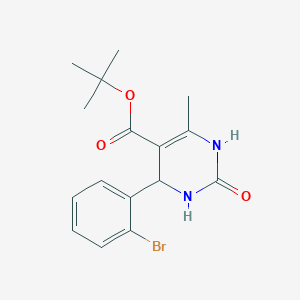
1-(2-bromophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-(2-bromophenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as "BIM-1" and is used as a research tool to study various biological processes.
Mécanisme D'action
The mechanism of action of BIM-1 involves the inhibition of protein kinases. It binds to the active site of the kinase and prevents it from phosphorylating its substrate. This inhibition can be reversible or irreversible depending on the specific kinase and the concentration of BIM-1 used.
Biochemical and Physiological Effects:
BIM-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BIM-1 in lab experiments is its specificity for certain protein kinases. This allows researchers to study the function of these kinases without affecting other cellular processes. However, one limitation is that BIM-1 may not be effective against all protein kinases, and its effectiveness may vary depending on the specific kinase being studied.
Orientations Futures
There are several future directions for research involving BIM-1. One area of focus is the development of more potent and selective inhibitors of specific protein kinases. Additionally, BIM-1 may be useful in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of BIM-1 in these areas.
Applications De Recherche Scientifique
BIM-1 has been used extensively in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This inhibition can be used to study the function of these pathways and their role in disease.
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-10-15-6-7-16(10)8-11(17)9-18-13-5-3-2-4-12(13)14/h2-7,11,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBTQMDBAHKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-3-(3-phenyl-2-propen-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B3961922.png)
![4-(acetylamino)phenyl phenyl[1-(1-propen-1-yl)-1,3-butadien-1-yl]carbamate](/img/structure/B3961935.png)
![4-[(dimethylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961937.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961942.png)
![5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3961946.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3961947.png)

![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961967.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B3961978.png)

![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961988.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)